Céphalo-sporine C, sel de zinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

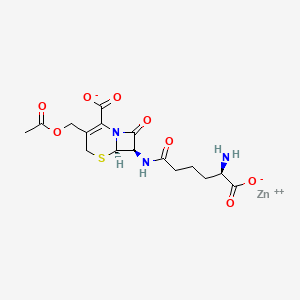

Cephalosporin C Zinc Salt is a derivative of Cephalosporin C, a β-lactam antibiotic. This compound is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. Cephalosporin C Zinc Salt is particularly noted for its ability to inhibit the synthesis of bacterial cell walls, making it a potent antibacterial agent .

Applications De Recherche Scientifique

Cephalosporin C Zinc Salt has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Cephalosporin C zinc salt primarily targets Penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They are known to be the targets of β-lactam antibiotics such as cephalosporins .

Mode of Action

Cephalosporin C zinc salt acts by inhibiting the PBPs . This inhibition interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cephalosporin C zinc salt is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Cephalosporin C zinc salt prevents the proper formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall, resulting in cell lysis and death .

Pharmacokinetics

Like other cephalosporins, it is expected to have a short half-life and be excreted through the urine

Result of Action

The primary result of Cephalosporin C zinc salt’s action is the disruption of the bacterial cell wall , leading to cell lysis and death . This makes it an effective antibiotic against a range of bacteria .

Action Environment

The action of Cephalosporin C zinc salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and affect its efficacy

Analyse Biochimique

Biochemical Properties

Cephalosporin C Zinc Salt is used to study the effect of transpeptidase expression, binding, and inhibition on bacterial cell wall mucopeptide synthesis . It is also used to determine activity during stopped-flow fluorescence spectrometric measurements of association .

Cellular Effects

Cephalosporin C Zinc Salt has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria . It disrupts the synthesis of the peptidoglycan layer of bacterial cell walls .

Molecular Mechanism

The molecular mechanism of Cephalosporin C Zinc Salt involves the inhibition of penicillin binding proteins . It interferes with cell wall synthesis, leading to the death of the bacteria .

Metabolic Pathways

Cephalosporin C Zinc Salt is involved in the metabolic pathway of cephalosporin C biosynthesis . This pathway leads to the production of the secondary metabolite cephalosporin C and its intermediates .

Transport and Distribution

It is known that cephalosporins are mainly excreted through renal mechanisms in the unchanged form .

Subcellular Localization

It is known that the biosynthetic enzymes required for the production of cephalosporin C reside within different subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cephalosporin C Zinc Salt is synthesized through the fermentation of the fungus Acremonium chrysogenum. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as preferred substrates due to the fungus’s diauxic behavior in the presence of these carbon sources .

Industrial Production Methods: The industrial production of Cephalosporin C involves optimizing the fermentation process to maximize yield. This includes controlling the metabolic network through rational design, high-throughput screening for high-performance strains, and real-time detection and control during fermentation .

Analyse Des Réactions Chimiques

Types of Reactions: Cephalosporin C Zinc Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may lead to the formation of reduced compounds .

Comparaison Avec Des Composés Similaires

Cephalothin: A first-generation cephalosporin with strong activity against resistant microorganisms.

Cefuroxime: A second-generation cephalosporin that interferes with peptidoglycan synthesis.

Cephalexin: Another first-generation cephalosporin used to treat a variety of bacterial infections.

Uniqueness: Cephalosporin C Zinc Salt is unique due to its zinc salt form, which enhances its stability and potency compared to other cephalosporins. Additionally, it has moderate anti-orthopoxvirus activity, which is not commonly observed in other cephalosporins .

Activité Biologique

Cephalosporin C zinc salt is a derivative of the cephalosporin class of antibiotics, which are β-lactam compounds known for their broad-spectrum antibacterial activity. This article explores the biological activity of Cephalosporin C zinc salt, focusing on its mechanisms of action, therapeutic applications, and research findings.

Cephalosporin C zinc salt exhibits its antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The binding disrupts normal cell wall synthesis, leading to cell lysis and death .

In addition to its antibacterial effects, Cephalosporin C zinc salt has been identified as a potent inhibitor of SAMHD1, an enzyme involved in DNA metabolism and immune response regulation. The compound shows an IC50 value of 1.1 ± 0.1 μM, making it significantly more potent than its sodium salt counterpart .

Antimicrobial Spectrum

Cephalosporin C zinc salt is effective against a wide range of gram-positive and gram-negative bacteria. Its activity extends to various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

The compound also demonstrates moderate activity against several viruses and fungi, including orthopoxvirus and certain strains of HIV .

Research Findings

Recent studies have highlighted the potential of Cephalosporin C zinc salt in overcoming antibiotic resistance mechanisms. For instance, research into metallo-β-lactamases (MBLs) has shown that compounds like Cephalosporin C can be modified to enhance their efficacy against resistant strains by incorporating strong zinc-binding moieties. These modifications allow for targeted inhibition of MBLs that often confer resistance to traditional β-lactam antibiotics .

Table 1: Comparative Biological Activity

| Activity | Cephalosporin C Zinc Salt | Standard Cephalosporins |

|---|---|---|

| Antibacterial | Broad-spectrum | Broad-spectrum |

| Anti-viral | Moderate (orthopoxvirus) | Limited |

| SAMHD1 Inhibition | Potent (IC50 = 1.1 μM) | Not applicable |

| Resistance Mechanism Targeting | Effective against MBLs | Limited efficacy |

Case Studies

- Inhibition of Metallo-β-lactamases : A study demonstrated that cephalosporin prodrug inhibitors effectively target MBLs by exploiting their hydrolytic action. The incorporation of zinc-binding compounds into cephalosporins significantly enhanced their ability to inhibit MBL activity, thus restoring efficacy against resistant bacterial strains .

- Clinical Applications : In clinical settings, Cephalosporin C zinc salt has been utilized in treating infections caused by multidrug-resistant organisms. Its ability to penetrate bacterial membranes effectively makes it a candidate for addressing severe infections where traditional antibiotics fail .

Propriétés

Numéro CAS |

59143-60-1 |

|---|---|

Formule moléculaire |

C16H21N3O8SZn |

Poids moléculaire |

480.8 g/mol |

Nom IUPAC |

3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc |

InChI |

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26); |

Clé InChI |

MGNGNKZZUPFEAN-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] |

SMILES isomérique |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn] |

SMILES canonique |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn] |

Numéros CAS associés |

59143-60-1 41279-77-0 |

Synonymes |

(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt; , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic |

Origine du produit |

United States |

Q1: What is the significance of studying the separation process of Cephalosporin C Zinc Salt?

A1: Cephalosporin C Zinc Salt is an important intermediate in the production of cephalosporin antibiotics. [] Efficient separation of this compound is crucial for maximizing yield and ensuring the purity of the final drug product. The paper "The Problem and Resolvent of Separation Process of Enterprise" [] specifically discusses analyzing and improving the production process of this compound, highlighting the importance of understanding and optimizing the separation stage in pharmaceutical manufacturing.

Q2: Are there any studies exploring the genetic modification of organisms involved in Cephalosporin C Zinc Salt production?

A2: While the provided abstracts don't directly address the genetic modification of organisms related to Cephalosporin C Zinc Salt production, the second abstract mentions an "optimized prime editing system for efficient modification of the pig genome". [] This suggests ongoing research in genetic engineering techniques applicable to various organisms, potentially including those involved in pharmaceutical production. Further research is needed to explore if such techniques are being applied to optimize Cephalosporin C Zinc Salt production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.